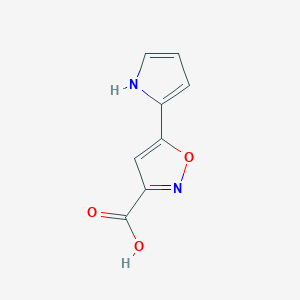
2-Fluoro-1,1,1-trimethoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is an organic compound with the molecular formula C7H15FO3 It is a derivative of 1,1,1-trimethoxy-2-methylpropane, where one of the hydrogen atoms is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane can be achieved through several methods. One common approach involves the fluorination of 1,1,1-trimethoxy-2-methylpropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 1,1,1-trimethoxy-2-methylpropane in an inert solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1,1,1-trimethoxy-2-methylpropane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of 1,1,1-trimethoxy-2-methylpropane.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2-hydroxy-1,1,1-trimethoxy-2-methylpropane.
Oxidation: Products include alcohols or ketones.
Reduction: The primary product is 1,1,1-trimethoxy-2-methylpropane.
Aplicaciones Científicas De Investigación
2-Fluoro-1,1,1-trimethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can also affect the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trimethoxy-2-methylpropane: The parent compound without the fluorine atom.
2-Fluoro-1,1,1-trimethoxyethane: A similar compound with a shorter carbon chain.
2-Fluoro-1,1,1-trimethoxy-2-ethylpropane: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15FO3 |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
2-fluoro-1,1,1-trimethoxy-2-methylpropane |
InChI |
InChI=1S/C7H15FO3/c1-6(2,8)7(9-3,10-4)11-5/h1-5H3 |
Clave InChI |
GIQQCLXIQRSJNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(OC)(OC)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
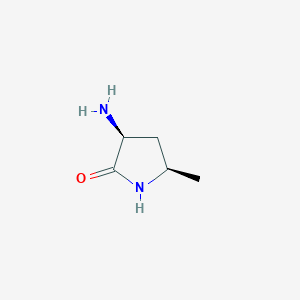

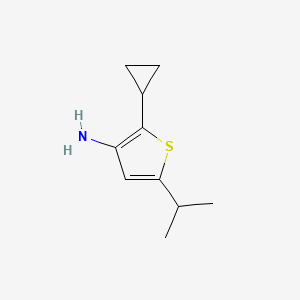

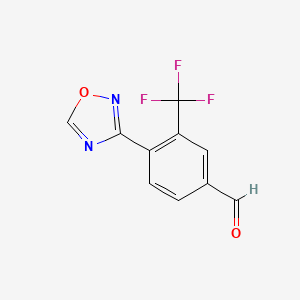
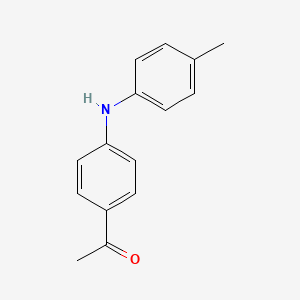

![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)


